REACTION_CXSMILES
|
O=[C:2]([CH3:6])[CH:3]=[N:4][OH:5].S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:18][CH:19]([C:22]#[N:23])[C:20]#[N:21]>>[NH2:21][C:20]1[CH:19]=[N:18][C:2]([CH3:6])=[CH:3][N:4]=1.[NH2:23][C:22]1[C:19]([C:20]#[N:21])=[N:18][C:2]([CH3:6])=[CH:3][N+:4]=1[O-:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C=NO)C
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.NC(C#N)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of Ferris et al., J
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=[N+](C=C(N=C1C#N)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |